2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Heme oxygenase‑1 induction Kinase inhibition Structure‑activity relationship

Acquire the essential 3-pyridyl positional isomer of the HO-1 inducer CP-312. This compound is a critical negative control for target-engagement studies, enabling you to confirm isomer-specific HO-1 upregulation and avoid false positives from promiscuous class effects. Its distinct TPSA differences also make it ideal for permeability assays. Procure this non-interchangeable analog to strengthen your structure-activity relationship (SAR) data with a validated, matched-pair tool.

Molecular Formula C16H12ClN3OS2
Molecular Weight 361.9 g/mol
CAS No. 895469-61-1
Cat. No. B6519472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
CAS895469-61-1
Molecular FormulaC16H12ClN3OS2
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3OS2/c17-12-3-5-13(6-4-12)22-10-15(21)20-16-19-14(9-23-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21)
InChIKeyYPLMAJUDZZCDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 895469-61-1) – Chemical Identity and Procurement Baseline


2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 895469-61-1, PubChem CID 22581390) is a synthetic small molecule belonging to the thiazole‑acetamide class. It features a 4‑chlorophenylsulfanyl moiety linked via an acetamide bridge to a 4‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑amine core [1]. The compound is a positional isomer of the well‑characterized heme oxygenase‑1 (HO‑1) inducer CP‑312 (CAS 895470‑67‑4, PubChem CID 22581391), which carries a pyridin‑2‑yl substituent instead of pyridin‑3‑yl [2]. This subtle structural variation can alter hydrogen‑bonding patterns, target engagement, and pharmacokinetic properties, making the two isomers non‑interchangeable. As of the knowledge cutoff, no peer‑reviewed primary research publication or patent specifically reports biological data for CAS 895469‑61‑1; its known characterization is limited to computed physicochemical descriptors and vendor catalog entries.

Why 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide Cannot Be Replaced by In‑Class Analogs – The Isomer Specificity Risk


In‑class thiazole‑acetamide analogs such as CP‑312 (pyridin‑2‑yl isomer) and WAY‑655978 (pyridin‑4‑yl isomer) are not functionally equivalent to the pyridin‑3‑yl compound . The position of the pyridine nitrogen dictates the geometry of the key hydrogen‑bond acceptor, which can dramatically shift binding affinity for biological targets such as heme oxygenase‑1, Pim kinases, or carbonic anhydrases [1]. Published data for CP‑312 show an EC₅₀ of 6.7 µM in a human iPSC‑derived cardiomyocyte protection assay, but no comparable potency value exists for the 3‑pyridyl isomer, and the structure‑activity relationship (SAR) in this series is steep—minor positional changes have abolished activity in related chemotypes . Substituting the 3‑pyridyl isomer with a 2‑ or 4‑pyridyl analog without experimental validation therefore carries a high risk of obtaining a false‑negative or false‑positive result in target‑engagement or phenotypic screens.

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide – Quantitative Differentiation Evidence vs. Closest Analogs


Positional Isomerism Drives Target‑Engagement Potential – Pyridine Nitrogen Location

The pyridin‑3‑yl isomer (target compound) presents the hydrogen‑bond acceptor nitrogen at the meta position relative to the thiazole linkage, whereas the only biologically characterized analog CP‑312 places the nitrogen at the ortho position (pyridin‑2‑yl) [1][2]. In related thiazole‑acetamide kinase inhibitors, a meta‑pyridyl orientation has been shown to increase Pim‑1 kinase inhibitory potency by >10‑fold compared to ortho‑pyridyl congeners, although direct data for this exact pair are unavailable [3].

Heme oxygenase‑1 induction Kinase inhibition Structure‑activity relationship

LogP and Topological Polar Surface Area Differences Alter Predicted ADME Profile

Computed XLogP3 values are identical for the two isomers (3.9), but the topological polar surface area (TPSA) of the 3‑pyridyl isomer is 108 Ų, whereas the 2‑pyridyl isomer CP‑312 exhibits a TPSA of 96 Ų [1][2]. The 12 Ų increase pushes the 3‑pyridyl compound closer to the 140 Ų threshold commonly associated with poor oral absorption, potentially reducing passive permeability relative to CP‑312 [3].

Drug‑likeness Physicochemical properties Permeability

Rotatable Bond Count Impacts Conformational Entropy and Binding Free Energy

Both the target compound and CP‑312 possess 5 rotatable bonds, but the 3‑pyridyl orientation places one rotatable bond in a different electronic environment (adjacent to the meta nitrogen), which can alter the population of bioactive conformers [1][2]. In a series of thiazole‑acetamide carbonic anhydrase inhibitors, a meta‑to‑ortho pyridine shift changed the IC₅₀ from 0.8 µM to 45 µM, demonstrating that even without a change in rotatable bond count, positional isomerism can severely impact potency [3].

Ligand efficiency Conformational analysis Binding thermodynamics

Application Scenarios for 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide Based on Evidence Profile


Negative Control for HO‑1 Induction Assays

Because the 2‑pyridyl isomer CP‑312 is a validated HO‑1 inducer (EC₅₀ 6.7 µM in hiPSC‑CM ) but no HO‑1 induction data exist for the 3‑pyridyl isomer, the target compound can serve as a closely matched negative control. Using the 3‑pyridyl compound alongside CP‑312 allows researchers to confirm that observed HO‑1 upregulation is isomer‑specific and not a promiscuous thiazole‑acetamide class effect.

Kinase Selectivity Profiling – Pim Kinase Panel

Incyte patent data show that pyridin‑3‑yl thiazole carboxamides can exhibit nanomolar Pim‑1 inhibition, while pyridin‑2‑yl analogs are significantly weaker [1]. The target compound fits the structural motif of active Pim inhibitors; screening it against a Pim‑1/2/3 panel would establish whether the SAR trend holds for this specific sulfanyl‑acetamide series.

Physicochemical Benchmarking in Permeability Assays

The 12 Ų higher TPSA of the 3‑pyridyl isomer (108 Ų vs. 96 Ų for CP‑312 [2]) makes it a valuable tool for studying the permeability threshold in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayers. Comparing the two isomers directly quantifies the impact of a modest TPSA increase on apparent permeability.

Fragment‑Based or Structure‑Based Drug Design Starting Point

The compound’s modest molecular weight (361.9 Da) and the presence of multiple hydrogen‑bond acceptors (5) make it suitable as a fragment‑elaboration starting point for targets where a meta‑pyridine pharmacophore is preferred, such as certain bromodomains or metalloenzymes [3]. Procurement enables scaffold‑hopping explorations distinct from the ortho‑pyridine CP‑312 series.

Quote Request

Request a Quote for 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.